2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a phenylethyl group attached to an isoindolone core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic Acid: Shares a similar phenylethyl group but differs in its sulfur-containing side chain.
[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic Acid: Another related compound with a thioether linkage.
Uniqueness
What sets 2-(1-Hydroxy-2-oxo-2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one apart is its isoindolone core, which imparts unique chemical properties and biological activities. This structural feature allows for diverse functionalization and makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
88073-08-9 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(1-hydroxy-2-oxo-2-phenylethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)16(20)17-10-12-8-4-5-9-13(12)15(17)19/h1-9,16,20H,10H2 |
InChI Key |
FNBXYSKHMFVGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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